Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
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Description
Synthesis Analysis
The synthesis of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside and related compounds involves multiple steps, starting from readily available precursors. One approach utilized the stannyl method for regioselective activation of hydroxyl groups, leading to the synthesis of a similar compound, 2,2,2-trichloroethyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-d-glucopyranoside, in 25% overall yield through a 6-step process from 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-β-d-glucopyranose (Ogawa, Nakabayashi, & Sasajima, 1981). This highlights the complexity and efficiency challenges in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of derivatives of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is crucial for understanding their chemical behavior. For example, the structure of a disaccharide derivative was established using 13C-NMR spectroscopy, showcasing the importance of advanced spectroscopic techniques in elucidating the molecular configuration of complex organic molecules (Matta, Vig, & Abbas, 1984).
Chemical Reactions and Properties
The chemical reactivity of Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside derivatives involves various reactions, including glycosylation, deacetylation, and hydrogenolysis. These reactions are pivotal for the synthesis of complex oligosaccharides and glycoconjugates, serving as building blocks for more intricate molecular architectures (Ogawa & Nakabayashi, 1981).
Scientific Research Applications
Synthesis of Complex Carbohydrates
This compound has been utilized as a key intermediate in the synthesis of complex carbohydrate structures, such as oligosaccharides and glycoconjugates. For instance, it has been employed in the creation of analogues of beta-D-GalNAc, which is part of the terminal trisaccharide of globotetraose, contributing to our understanding of carbohydrate-based interactions in biological systems (Nilsson, Wendler, & Magnusson, 1994).
Glycoprotein Research
The compound has been instrumental in the synthesis of structures mimicking parts of glycoprotein hormones, such as lutropin, which plays a crucial role in reproductive biology. This research aids in deciphering the structural and functional aspects of glycoproteins in hormone action (Nishimura & Kuzuhara, 1990).
Development of Glycosyl Donors
Additionally, this compound serves as a precursor in the development of glycosyl donors for glycosylation reactions, which are fundamental in the assembly of glycan structures. These donors are critical for the synthesis of diverse oligosaccharides, providing insights into the synthesis and function of glycans in biological systems (Ogawa & Nakabayashi, 1981).
Investigation of X-Antigenic Structures
Research involving this compound has also contributed to the synthesis of oligosaccharides containing X-antigenic trisaccharides. These studies are significant for understanding the molecular basis of blood group antigens and their role in immune response and pathogen recognition (Jain & Matta, 1992).
properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO7/c1-34-29-24(30-27(32)21-14-8-9-15-22(21)28(30)33)26(36-17-20-12-6-3-7-13-20)25(31)23(37-29)18-35-16-19-10-4-2-5-11-19/h2-15,23-26,29,31H,16-18H2,1H3/t23-,24-,25-,26-,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGWWXBDCFGNEC-ZOLYYXPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469885 |
Source
|
Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside | |
CAS RN |
97242-79-0 |
Source
|
Record name | Methyl 3,6-di-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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